6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid
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Overview
Description
“6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid” is a compound with the CAS Number: 2228674-28-8 . It has a molecular weight of 371.33 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 371.33 . More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Fluorescent Labeling and Sensing
A study by Hirano et al. (2004) introduced a novel fluorophore, derived from an oxidation product similar to the structure , showing strong fluorescence in a wide pH range. This fluorophore was used as a labeling reagent for determining carboxylic acids, demonstrating its utility in biomedical analysis due to its high stability and large Stokes' shift in aqueous media (Hirano et al., 2004).
Crystal Engineering and Molecular Interactions
Research by Choudhury and Row (2006) explored the crystal structures of compounds based on similar molecular motifs, highlighting how fluorine substitution influences intermolecular interactions. This study provided insights into the role of organic fluorine in designing materials with specific packing features, which is critical in the development of new materials and drugs (Choudhury & Row, 2006).
Antimicrobial and Antitumor Applications
A series of compounds synthesized from structures closely related to the one were evaluated for their antimicrobial and antitumor activities. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based thiazolidinones and tested them for antifungal and antibacterial activities, showcasing the potential of similar compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Molecular Probes for Biological Studies
Zhang et al. (2011) designed europium(III) complexes as fluorescent pH probes for monitoring pH changes in biological systems. These probes, based on a structure involving hydroxyquinoline, demonstrate the utility of such compounds in creating sensitive tools for biological and chemical analyses (Zhang et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in the treatment of various diseases. The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds . Therefore, this compound could be a valuable resource for medicinal chemists in the design of new drugs with different biological profiles .
Properties
IUPAC Name |
6-[(3-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO.C2HF3O2/c17-15-3-1-2-12(8-15)11-19-16-5-4-14-10-18-7-6-13(14)9-16;3-2(4,5)1(6)7/h1-5,8-9,18H,6-7,10-11H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWQMNDUJCMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OCC3=CC(=CC=C3)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228674-28-8 |
Source
|
Record name | 6-[(3-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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